molecular formula C16H17ClN4O3 B1444241 tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate CAS No. 1353500-63-6

tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Cat. No. B1444241
M. Wt: 348.78 g/mol
InChI Key: UNPPHWQJELGHCD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are generally synthesized through various methods, including cyclization reactions, substitutions, and condensations .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, tert-butyl chloride, a related compound, is a colorless, flammable liquid that is sparingly soluble in water .

Scientific Research Applications

Chemical Synthesis and Characterization

A study demonstrated the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butyl glycinate, leading to derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, highlighting a pathway for synthesizing potential biologically active compounds (Zinchenko et al., 2018). Another research focused on the green synthesis of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate derivatives using ionic liquids, demonstrating an environmentally friendly method for producing these compounds (张梅梅 et al., 2013).

Structural Analysis and Molecular Properties

Research has detailed the synthesis, characterization, thermal, X-ray, and DFT analyses of tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into the molecular and crystal structure of these compounds (Çolak et al., 2021). Another study presented the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, highlighting the role of bifunctional noncovalent organocatalysts in synthesizing new compounds (Hozjan et al., 2023).

Advanced Synthetic Applications

Further research has explored the coupling of arylboronic acids with a partially reduced pyridine derivative to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991).

Future Directions

The future directions for research on this compound would likely depend on its specific applications. For example, if it exhibits promising biological activity, it could be further developed as a therapeutic agent .

properties

IUPAC Name

tert-butyl 2-(2-chloropyrimidin-4-yl)-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-16(2,3)24-15(23)21-7-5-10-9(13(21)22)8-12(19-10)11-4-6-18-14(17)20-11/h4,6,8,19H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPPHWQJELGHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(N2)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 2
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 4
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 5
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(2-chloro-4-pyrimidinyl)-4-oxo-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate

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